4-Methylisothiazolidine 1,1-dioxide
Overview
Description
4-Methylisothiazolidine 1,1-dioxide is a heterocyclic organic compound with the molecular formula C4H9NO2S It is a derivative of isothiazolidine and contains a sulfone group, which contributes to its unique chemical properties
Preparation Methods
The synthesis of 4-Methylisothiazolidine 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methylisothiazolidine with an oxidizing agent to introduce the sulfone group. The reaction conditions often include the use of solvents such as acetonitrile and the presence of catalysts to facilitate the oxidation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Methylisothiazolidine 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like sulfuryl chloride and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
4-Methylisothiazolidine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound’s biological activity is of interest for studying its potential as an antimicrobial or antifungal agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of 4-Methylisothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group in the compound can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
4-Methylisothiazolidine 1,1-dioxide can be compared with other similar compounds, such as:
2-Allyl-4-Methylisothiazolidine 1,1-dioxide: This compound has an allyl group instead of a methyl group, which can affect its reactivity and applications.
4-Methylisothiazolidine: The absence of the sulfone group in this compound results in different chemical properties and reactivity.
1,2,3-Benzothiadiazine 1,1-dioxide: This compound has a benzene ring fused to the isothiazolidine ring, leading to different biological and chemical properties.
The uniqueness of this compound lies in its specific structure and the presence of the sulfone group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-1,2-thiazolidine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-4-2-5-8(6,7)3-4/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNXUAJQNBXKSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNS(=O)(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89211-22-3 | |
Record name | 4-methylisothiazolidine 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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